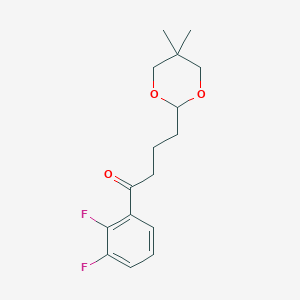

2',3'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone

Descripción

Propiedades

IUPAC Name |

1-(2,3-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F2O3/c1-16(2)9-20-14(21-10-16)8-4-7-13(19)11-5-3-6-12(17)15(11)18/h3,5-6,14H,4,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBOKPZVNMMYEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCC(=O)C2=C(C(=CC=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645957 | |

| Record name | 1-(2,3-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-79-3 | |

| Record name | 1-(2,3-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Strategy

The synthesis of 2',3'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves:

- Starting Materials: Fluorinated benzaldehydes (specifically 2,3-difluorobenzaldehyde) and a suitable 5,5-dimethyl-1,3-dioxane derivative.

- Key Reaction: Formation of the butyrophenone skeleton via condensation or acylation reactions, followed by the introduction of the dioxane ring through acetalization or related cyclization steps.

- Catalysts and Reagents: Base catalysts such as potassium carbonate or sodium hydride are commonly used to facilitate nucleophilic substitution or condensation reactions. Acid catalysts like p-toluenesulfonic acid may be employed for acetal formation.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both organic and inorganic reagents and to stabilize reaction intermediates.

- Temperature: Reactions are generally conducted under controlled heating (e.g., 60–120 °C) to promote reaction kinetics without decomposing sensitive intermediates.

Typical Synthetic Sequence

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of fluorinated benzaldehyde derivative | Commercially available or synthesized via electrophilic fluorination | 2,3-Difluorobenzaldehyde |

| 2 | Formation of butyrophenone intermediate | Reaction of fluorinated benzaldehyde with an appropriate alkyl chain or acyl chloride under base catalysis | Fluorinated butyrophenone intermediate |

| 3 | Introduction of 5,5-dimethyl-1,3-dioxane moiety | Acetalization of ketone intermediate with 2,2-dimethyl-1,3-propanediol under acid catalysis | This compound |

This approach is consistent with methods reported for similar compounds such as 2',4'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, where the reaction of 2,4-difluorobenzaldehyde with dioxane derivatives under base catalysis in DMF yields the target molecule after purification.

Industrial Production Methods

Industrial synthesis of this compound or its analogs involves scaling the above laboratory procedures with optimization for yield, purity, and safety:

- Batch Reactors: Large-scale batch reactors equipped with precise temperature and stirring controls are used.

- Reaction Monitoring: In-line monitoring techniques such as HPLC or GC-MS ensure reaction completeness.

- Purification: Multi-step purification including crystallization, distillation, and chromatographic techniques (e.g., flash chromatography) are employed to achieve high purity.

- Safety Measures: Due to the use of fluorinated reagents and potentially hazardous solvents, strict control of reaction parameters and waste management is essential.

Detailed Research Findings and Data

Reaction Yields and Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Reaction Temperature | 60–120 °C | Optimized to balance reaction rate and stability |

| Reaction Time | 3–6 hours | Dependent on scale and catalyst efficiency |

| Solvent | DMF, DMSO, or toluene | Polar aprotic solvents preferred |

| Catalyst | K2CO3, NaH, or p-TsOH | Base catalysts for condensation; acid catalysts for acetalization |

| Yield | 65–85% | Varies with purity and reaction optimization |

Purification Techniques

- Crystallization: Cooling the reaction mixture to induce crystallization of the product.

- Chromatography: Silica gel column chromatography to separate impurities.

- Distillation: Vacuum distillation to remove volatile byproducts.

Chemical Reaction Analysis Relevant to Preparation

- Fluorination: Introduction of fluorine atoms is typically done at the benzaldehyde stage, using electrophilic fluorination or starting from commercially available fluorinated benzaldehydes.

- Acetal Formation: The 5,5-dimethyl-1,3-dioxane ring is formed by acetalization of the ketone intermediate with 2,2-dimethyl-1,3-propanediol under acidic conditions.

- Nucleophilic Substitution: Base-catalyzed substitution reactions facilitate the attachment of the dioxane moiety to the fluorinated aromatic ring.

Summary Table of Preparation Methods for Related Compounds

Análisis De Reacciones Químicas

2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of 2',3'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone typically involves:

- Starting Materials : 2,4-difluorobenzaldehyde and a suitable dioxane derivative.

- Reagents : Potassium carbonate as a base and dimethylformamide as a solvent.

- Conditions : Heating under controlled conditions to facilitate product formation.

Chemistry

In the field of chemistry, this compound serves as:

- A building block for synthesizing more complex organic molecules.

- A reagent in various organic synthesis reactions.

Biology

In biological research, this compound is investigated for:

- Enzyme Inhibition : Studies show its potential to inhibit specific enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : The compound's structure allows it to interact effectively with various proteins, making it valuable for drug discovery.

Pharmacological Studies

Recent pharmacological studies indicate that this compound may exhibit:

- Antipsychotic Properties : Similar to other butyrophenones like haloperidol, it shows affinity for D2 dopamine receptors, which are crucial in treating disorders such as schizophrenia.

Industrial Applications

In industrial settings, the compound is utilized for:

- The production of specialty chemicals and materials with tailored properties due to its unique structural characteristics.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines (e.g., A549 lung adenocarcinoma and MCF-7 breast adenocarcinoma) with IC50 values comparable to standard treatments.

- Dopamine Receptor Interaction : Research indicates that this compound interacts with D2 dopamine receptors effectively, suggesting potential therapeutic applications in treating psychotic disorders .

Mecanismo De Acción

The mechanism of action of 2’,3’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone involves its interaction with specific molecular targets. The fluorine atoms and dioxane ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can influence various biochemical pathways, leading to its observed effects .

Comparación Con Compuestos Similares

Structural and Substituent Variations

The table below compares 2',3'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone with key analogs differing in substituents, fluorine positioning, and backbone modifications:

Physicochemical Properties

- Boiling Points : Chloro analogs (e.g., 2',6'-dichloro derivative) exhibit higher boiling points (~374°C, ) due to increased molecular weight and halogen interactions. Fluorinated analogs likely have lower boiling points.

- Solubility : Methoxy-substituted derivatives () show enhanced solubility in polar solvents, whereas chloro and trifluoromethyl analogs are more lipophilic.

Actividad Biológica

2',3'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound that belongs to the class of butyrophenones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18F2O3. It features a butyrophenone core substituted with difluoro and dioxane moieties. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to exhibit affinity for dopamine receptors, particularly D2 receptors, which are implicated in the treatment of psychiatric disorders.

Key Findings:

- Dopamine Receptor Interaction : Studies indicate that this compound acts as a partial agonist at D2 receptors, which may contribute to its antipsychotic effects .

- Antiproliferative Activity : Preliminary investigations suggest that this compound exhibits antiproliferative effects against certain cancer cell lines. For instance, it demonstrated IC50 values in the low micromolar range against ovarian cancer cells .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Antipsychotic Properties : In a study evaluating the effects on animal models of psychosis, this compound demonstrated significant reductions in hyperactivity induced by amphetamines. This suggests its potential utility in treating conditions such as schizophrenia .

- Cancer Research : A recent investigation into the antiproliferative effects revealed that this compound significantly inhibited cell viability in ovarian cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Q & A

Q. What are the key considerations in designing a synthetic route for 2',3'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation and functional group protection/deprotection. Critical steps include:

- Ring-opening reactions : The dioxane moiety may undergo hydrolysis under acidic or basic conditions, requiring careful pH control to preserve the core structure .

- Catalyst selection : Lewis acids (e.g., AlCl₃) are often used for ketone formation, but their activity must be balanced with side-reaction suppression .

- Purification : Column chromatography or recrystallization is essential to isolate the product with high purity (>95%) .

Q. How does the 5,5-dimethyl-1,3-dioxane ring influence the compound’s chemical reactivity?

- Methodological Answer : The dioxane ring:

- Steric effects : The 5,5-dimethyl groups create steric hindrance, slowing nucleophilic attacks on adjacent carbonyl groups .

- Electron donation : The oxygen atoms in the dioxane ring can stabilize adjacent electrophilic centers via resonance, altering reaction pathways in substitution or oxidation reactions .

- Stability under acidic conditions : The ring may undergo acid-catalyzed hydrolysis, necessitating pH-controlled environments during reactions involving protic solvents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and substituent positions, as demonstrated in structurally similar fluorinated biphenyl systems .

- ¹H/¹³C NMR : Key for identifying fluorine-coupled splitting patterns (e.g., coupling constants between F and H atoms in the difluorophenyl group) .

- IR spectroscopy : Detects carbonyl stretching vibrations (~1680–1720 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve low yields in the final acylation step during synthesis?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Optimize reaction temperature and time to favor the desired product over side reactions (e.g., over-acylation) .

- Catalyst modulation : Replace traditional Lewis acids with milder catalysts (e.g., FeCl₃) to reduce decomposition of sensitive fluorinated intermediates .

- In-situ monitoring : Use HPLC or GC-MS to track reaction progress and adjust conditions dynamically .

Q. What experimental strategies address contradictions between in vitro and in vivo bioactivity data?

- Methodological Answer :

- Metabolic stability assays : Evaluate hepatic microsomal stability to identify rapid degradation pathways that reduce in vivo efficacy .

- Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures) or nanoparticle formulations to improve bioavailability, as seen in fluorinated benzophenone analogs .

- Protein binding studies : Quantify interactions with serum albumin using fluorescence quenching or surface plasmon resonance (SPR) to explain reduced free drug concentrations in vivo .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodological Answer :

- Comparative structural analogs : Synthesize derivatives with variations in fluorine positioning (e.g., 3',4'-difluoro vs. 2',5'-difluoro) and test antioxidant or enzyme inhibition activity, following tabulated approaches from dioxane-containing butyrophenone studies .

- QSAR modeling : Use computational tools (e.g., DFT calculations) to correlate electronic properties (e.g., Hammett σ values) with biological activity .

- High-throughput screening : Employ fragment-based libraries to identify synergistic substituents that enhance target binding affinity .

Q. What experimental designs are optimal for studying environmental fate or degradation pathways?

- Methodological Answer :

- Compartmental analysis : Adapt methodologies from environmental chemical studies (e.g., INCHEMBIOL project) to track distribution in soil/water systems and abiotic transformations (hydrolysis, photolysis) .

- LC-MS/MS quantification : Monitor degradation products (e.g., diols from dioxane ring cleavage) with isotopic labeling (e.g., ¹⁸O) to confirm pathways .

- Microcosm experiments : Simulate real ecosystems to assess bioaccumulation in aquatic organisms, using randomized block designs to control variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.